

Elemental Analysis Standards for m-PEG3-Aniline: A Comparative Characterization Guide

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Compound of Interest

Compound Name:	4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
CAS No.:	355116-94-8
Cat. No.:	B3382722

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Executive Summary & Compound Identity

4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is a heterobifunctional linker combining an aromatic amine (aniline) with a hydrophilic polyethylene glycol (PEG) tail.^[1] In drug development, it serves as a spacer that modulates solubility and pharmacokinetic profiles.

Establishing an Elemental Analysis (EA) Standard for this compound is notoriously difficult due to its hygroscopic nature and low melting point (often presenting as a viscous oil or waxy solid). Standard combustion analysis often fails without rigorous sample preparation, leading to false rejections of high-purity batches.^[1]

Compound Snapshot

Property	Specification
Common Name	m-PEG3-Aniline; m-PEG3-Ph-NH ₂
CAS Number	355116-94-8
Molecular Formula	C ₁₃ H ₂₁ NO ₄
Molecular Weight	255.31 g/mol
Physical State	Viscous yellow oil or low-melting solid (dependent on purity/temperature)
Primary Challenge	Rapid moisture uptake skews %C down and %H up.[1]

The "Gold Standard": Theoretical Combustion Analysis

To validate a batch of m-PEG3-Aniline, the experimental elemental composition must match the theoretical values within the industry-standard tolerance (typically $\pm 0.4\%$).[1]

Theoretical Composition Standards (C₁₃H₂₁NO₄)

Use these values as your baseline for calibration.

Element	Count	Atomic Mass Contribution	Theoretical % (w/w)
Carbon (C)	13	156.14	61.16%
Hydrogen (H)	21	21.17	8.29%
Nitrogen (N)	1	14.01	5.49%
Oxygen (O)	4	64.00	25.07%

Deviation Diagnostics

When experimental results deviate, use this diagnostic table to identify the root cause before rejecting the batch.

Observation	Likely Cause	Remediation
Low %C, High %H	Water Contamination. The PEG chain is hygroscopic.[1] Even 1% water can shift %C by ~0.6%.	Dry sample in a vacuum desiccator over P ₂ O ₅ for 24h.
Low %C, Low %N	Inorganic Salts. Presence of Na ₂ SO ₄ or Silica from purification.	Check ash content or run residue on ignition test.
High %C	Solvent Entrapment. Residual DCM or Ethyl Acetate (common extraction solvents).	Run ¹ H-NMR to quantify solvent load.[1]

Comparative Analysis: CHN vs. Alternatives

While Combustion Analysis (CHN) is the regulatory standard for bulk purity, it is often insufficient for PEGylated oils. Below is a comparison of CHN against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).

Performance Matrix

Feature	Combustion Analysis (CHN)	Quantitative NMR (qNMR)	HRMS (Orbitrap/Q-TOF)
Primary Utility	Bulk Purity & Composition	Absolute Purity & Impurity ID	Identity Confirmation
Precision	±0.3 - 0.4%	±0.5 - 1.0% (Internal Standard dependent)	< 5 ppm (Mass Accuracy)
Sample Req.	2–5 mg (Destructive)	10–20 mg (Non-destructive)	< 1 mg
Water Sensitivity	High (Major failure mode)	Low (Water peak is distinct)	N/A (Ionization varies)
Blind Spots	Cannot distinguish isomers or non-volatile inorganics.[1]	Inorganic salts are invisible.	Cannot quantify bulk salts/solvents easily.
Verdict	Required for CoA but prone to environmental error.	Best for internal validation of hygroscopic oils.	Essential for ID, useless for bulk purity.

Validated Experimental Protocols

To ensure scientific integrity, follow these self-validating protocols. These steps mitigate the specific risks associated with PEG-anilines.

Protocol A: Hygroscopic Sample Preparation for CHN

Context: Standard weighing in open air leads to mass drift due to moisture absorption.

- Pre-Drying: Place 100 mg of m-PEG3-Aniline in a vacuum oven at 35°C (do not exceed 40°C to avoid oxidation/decomposition) over P₂O₅ for 12 hours.
- Encapsulation: Use Tin (Sn) capsules for liquids.
- Sealing:
 - Tare the empty capsule.

- Quickly transfer ~2 mg of sample using a glass capillary or micro-spatula.
- Cold Seal: Use a cold-welding crimper to seal the capsule immediately. Do not use heat sealing as it may vaporize the sample.
- Weighing: Weigh the sealed capsule. If the weight drifts upwards for >10 seconds, the seal is imperfect, or moisture is condensing on the capsule surface.[1] Re-do.

Protocol B: qNMR Cross-Validation (The "Truth" Test)

Use this when CHN fails to meet the $\pm 0.4\%$ criteria.

- Internal Standard: Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-hygroscopic).[1]
- Solvent: DMSO- d_6 (prevents aggregation of PEG chains).
- Acquisition:
 - Relaxation delay (d_1) $> 5 \times T_1$ (typically 30–60 seconds) to ensure full magnetization recovery.
 - Pulse angle: 90° .
- Calculation:

Where

=Integral,

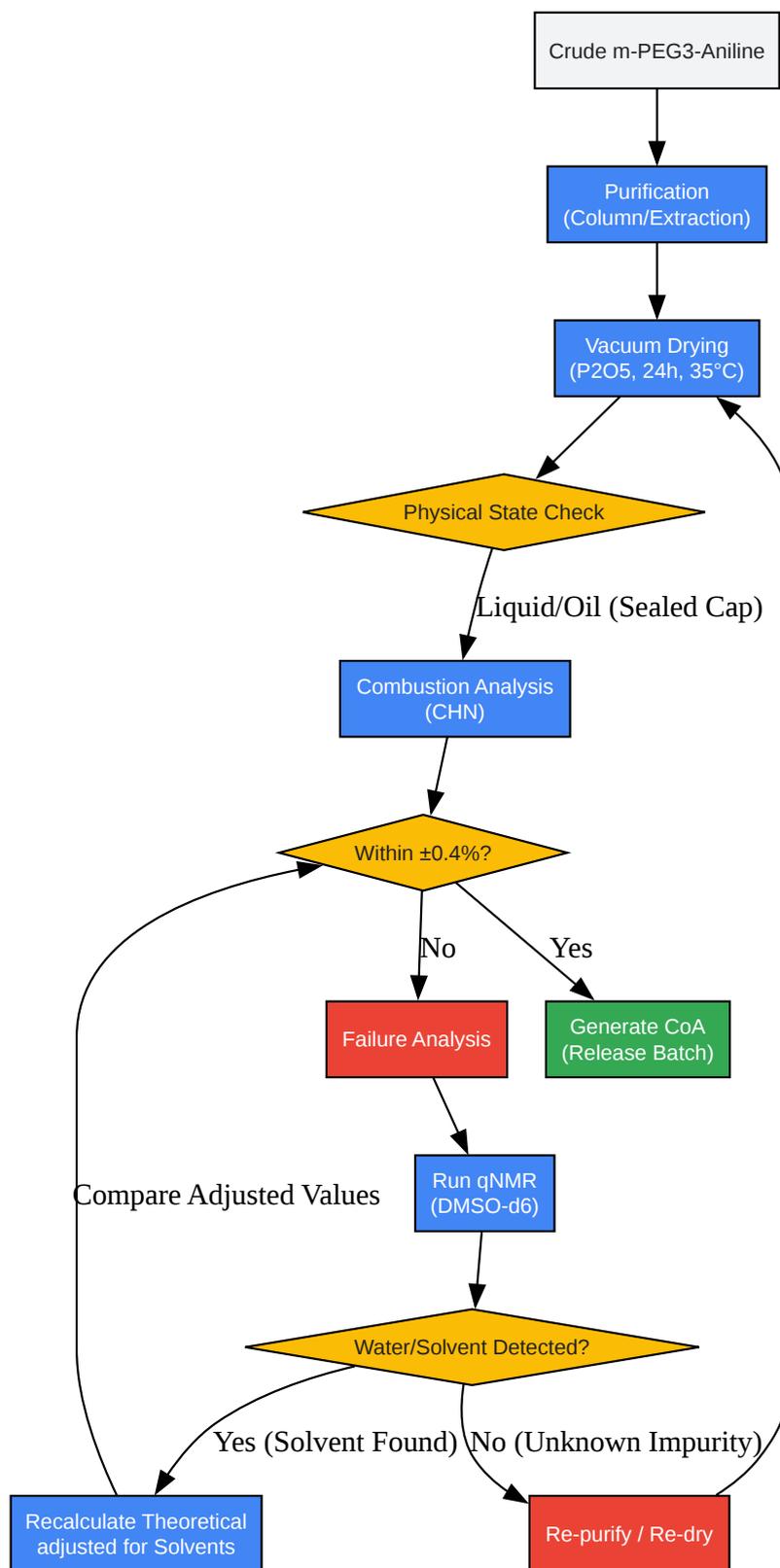
=Number of protons,

=Molar Mass,

=Weight.[2]

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing m-PEG3-Aniline, prioritizing "Self-Validating" loops to avoid false rejections.



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Figure 1: Validated workflow for characterizing hygroscopic PEG-aniline linkers. Note the feedback loop using qNMR to diagnose CHN failures.

References

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